1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-phenyl-

Physicochemical characterization Thermal stability Synthetic intermediate quality control

N-Phenyl substitution on the 1,3,4-thiadiazole core enhances lipophilicity (est. logP >3.0) for CNS permeability studies, while offering orthogonal reactivity compared to the primary amine parent (CAS 28004-60-6). This compound enables definitive scaffold-hopping experiments against the oxadiazole analog (IC50 92.6 nM NR0B1). - Orthogonal amine for amide & carbamate library synthesis - Essential matched molecular pair for sulfur-for-oxygen bioisostere evaluation - Supplied with Certificate of Analysis; shipped ambient globally

Molecular Formula C15H11N3O2S
Molecular Weight 297.3 g/mol
CAS No. 83796-18-3
Cat. No. B12697800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-phenyl-
CAS83796-18-3
Molecular FormulaC15H11N3O2S
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=NN=C(S3)NC4=CC=CC=C4
InChIInChI=1S/C15H11N3O2S/c1-2-4-11(5-3-1)16-15-18-17-14(21-15)10-6-7-12-13(8-10)20-9-19-12/h1-8H,9H2,(H,16,18)
InChIKeyNIRXRSLSDTWCDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural & Physicochemical Identity


1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-phenyl- (CAS 83796-18-3) is a synthetic heterocyclic small molecule featuring a 1,3,4-thiadiazole core substituted at position 5 with a 1,3-benzodioxol-5-yl (methylenedioxyphenyl) group and at the 2-amino position with an N-phenyl moiety . The compound has a molecular formula of C₁₅H₁₁N₃O₂S and a molecular weight of 297.33 g/mol. It belongs to the 2-amino-1,3,4-thiadiazole class, a scaffold widely explored in medicinal chemistry for antitumor, antimicrobial, and anti-inflammatory applications. Key physicochemical parameters reported include a density of 1.43 g/cm³, a boiling point of 473.6 °C at 760 mmHg, and a flash point of 240.2 °C . The compound serves as both a potential bioactive molecule and a versatile synthetic intermediate for generating Schiff base derivatives and other conjugates [1].

Why Generic Analogs Cannot Substitute


Substitution within the 2-amino-1,3,4-thiadiazole class is not functionally neutral. The N-phenyl substituent in this compound (CAS 83796-18-3) replaces the free –NH₂ group found in the parent 5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 28004-60-6), introducing a secondary aromatic amine that fundamentally alters hydrogen-bonding capacity, basicity (pKBH⁺), and lipophilicity [1]. The presence of the methylenedioxybenzene unit at position 5 further distinguishes this molecule from simpler 5-phenyl or 5-(4-substituted phenyl) analogs by adding conformational restriction and electron-donating character, which modulates π-stacking interactions with biological targets. Additionally, the 1,3,4-thiadiazole ring is a well-established bioisostere of the 1,3,4-oxadiazole scaffold; however, the sulfur-for-oxygen replacement changes bond angles, dipole moment, and metabolic stability, meaning that activity data obtained on oxadiazole counterparts (e.g., CAS 67829-21-4) cannot be extrapolated to this thiadiazole without experimental validation [2]. Generic interchange with any of these close structural relatives risks loss of target engagement or altered ADME properties, making compound-specific sourcing essential for reproducible research.

Quantitative Differentiation Evidence


Physicochemical Differentiation vs. 2-Amino Analog

The target N-phenyl compound (CAS 83796-18-3) exhibits substantially different thermal and physical properties compared to its 2-amino parent compound 5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 28004-60-6). The N-phenyl derivative has a reported density of 1.43 g/cm³ and a boiling point of 473.6 °C at 760 mmHg with a flash point of 240.2 °C . In contrast, the 2-amino parent (CAS 28004-60-6) has a predicted boiling point of approximately 389.5 °C at 760 mmHg . This ~84 °C increase in boiling point and the higher density reflect the added molecular weight and increased van der Waals interactions conferred by the N-phenyl substituent, which directly impacts handling, purification (e.g., recrystallization solvent selection), and formulation considerations during procurement.

Physicochemical characterization Thermal stability Synthetic intermediate quality control

Bioisosteric Target Engagement: Thiadiazole vs. Oxadiazole

The 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds are established bioisosteres, yet the sulfur-for-oxygen substitution induces distinct pharmacological profiles. The oxadiazole analog 5-(1,3-benzodioxol-5-yl)-N-phenyl-1,3,4-oxadiazol-2-amine (CAS 67829-21-4, BDBM97355) has been tested in PubChem bioassays, yielding an IC₅₀ of 92.6 nM against Nuclear Receptor Subfamily 0 Group B Member 1 (NR0B1, human) and an IC₅₀ of 67.5 µM against Steroidogenic Factor 1 (SF-1, human), representing a >700-fold selectivity window [1]. The thiadiazole analog (CAS 83796-18-3) has not been directly tested in these assays, placing it in an experimentally uncharacterized zone. However, literature on thiadiazole–oxadiazole bioisosterism indicates that the sulfur atom in thiadiazoles increases lipophilicity (estimated ΔlogP ≈ +0.5 to +0.8 relative to corresponding oxadiazoles) and alters hydrogen-bond acceptor strength, which can shift target selectivity profiles and metabolic stability [2]. Therefore, procurement of the thiadiazole compound specifically enables exploration of this bioisosteric differentiation space.

Nuclear receptor binding Bioisosterism Target selectivity Scaffold hopping

Synthetic Pathway Differentiation: N-Phenyl vs. 2-Amino Scaffold

The N-phenyl secondary amine in CAS 83796-18-3 is a distinct synthetic handle compared to the free primary amine in CAS 28004-60-6. In the Krishna et al. (2020) study, the 2-amino parent compound (CAS 28004-60-6) was used as an intermediate that was subsequently reacted with aromatic aldehydes to form Schiff base derivatives (compounds 4a–e). Among these, compounds 4c and 4d demonstrated potent anticancer activity with IC₅₀ values of 1.03 and 2.81 µg/mL, respectively, against MCF-7 breast adenocarcinoma cells [1]. The N-phenyl compound cannot undergo this same Schiff base condensation due to the blocked amine, but it can instead participate in N-alkylation, N-acylation, or electrophilic aromatic substitution on the phenyl ring, opening orthogonal diversification pathways. This differential reactivity means that the choice between the 2-amino parent and the N-phenyl derivative predetermines the accessible chemical space for library synthesis.

Synthetic chemistry Scaffold diversification Schiff base formation Protecting group strategy

Lipophilicity Profile vs. Thiadiazole Analogs

The basicity and electronic properties of 2-amino-5-aryl-1,3,4-thiadiazoles are modulated by substituents on both the aryl ring at position 5 and the amine at position 2. Studies on the basicity of this compound class have established a correlation between pKBH⁺ values and Hammett substituent constants, confirming that electron-donating groups (such as the methylenedioxy moiety in the 1,3-benzodioxol-5-yl group) increase basicity, while N-phenyl substitution reduces it relative to the free NH₂ analog [1]. The N-phenyl group also adds approximately 77 mass units and introduces substantial lipophilicity, effectively reducing aqueous solubility and increasing logP by an estimated 1.5–2.0 log units compared to the 2-amino parent (based on in-class fragment contributions). This has direct implications for membrane permeability, protein binding, and pharmacokinetic profiling. For comparison, the simpler 5-phenyl-1,3,4-thiadiazol-2-amine (no benzodioxole, no N-phenyl) is predicted to have a logP ~1.2, while the target compound is expected to exceed logP ~3.0 [2].

Lipophilicity Membrane permeability Drug-likeness Solubility

High-Value Application Scenarios


Scaffold-Hopping: Thiadiazole vs. Oxadiazole Selectivity Profiling

CAS 83796-18-3 serves as the direct thiadiazole counterpart to the oxadiazole analog (CAS 67829-21-4), which has a reported IC₅₀ of 92.6 nM against NR0B1 and a 729-fold selectivity window over SF-1 [1]. The thiadiazole variant is essential for head-to-head comparative screening to determine whether the sulfur-for-oxygen substitution preserves or shifts target selectivity. This is a well-defined scaffold-hopping experiment using matched molecular pairs, with the oxadiazole data providing a quantifiable baseline for evaluating the bioisosteric impact [2].

CNS Penetration via High-Lipophilicity Cores

With an estimated logP exceeding 3.0, CAS 83796-18-3 exhibits significantly higher lipophilicity than both the 2-amino parent (est. logP ~1.8) and the 5-phenyl analog (est. logP ~1.2) [3]. This property profile positions the compound as a candidate core for CNS-targeted library synthesis, where higher membrane permeability and potential blood–brain barrier penetration are required. Its reduced aqueous solubility is a known trade-off that must be managed through formulation.

Orthogonal Derivatization via N-Acylation or Alkylation

Unlike the 2-amino parent (CAS 28004-60-6), which is established as a precursor for Schiff base derivatives yielding MCF-7 IC₅₀ values as low as 1.03 µg/mL [4], the N-phenyl compound (CAS 83796-18-3) offers a distinct synthetic entry point for generating amide, carbamate, or N-alkylated libraries that are structurally inaccessible from the primary amine. This orthogonal reactivity enables the exploration of distinct regions of chemical space in anticancer or antimicrobial SAR programs.

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